N-[(2Z)-3-(4-chlorobenzyl)-4-(4-cyclohexylphenyl)-1,3-thiazol-2(3H)-ylidene]-4-fluoroaniline
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Overview
Description
(2Z)-3-[(4-CHLOROPHENYL)METHYL]-4-(4-CYCLOHEXYLPHENYL)-N-(4-FLUOROPHENYL)-2,3-DIHYDRO-1,3-THIAZOL-2-IMINE is a complex organic compound that belongs to the thiazole family. Thiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in a five-membered ring. This particular compound is characterized by its unique structure, which includes a chlorophenyl, cyclohexylphenyl, and fluorophenyl group, making it a subject of interest in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2Z)-3-[(4-CHLOROPHENYL)METHYL]-4-(4-CYCLOHEXYLPHENYL)-N-(4-FLUOROPHENYL)-2,3-DIHYDRO-1,3-THIAZOL-2-IMINE typically involves multi-step organic reactions. The process begins with the preparation of the thiazole ring, followed by the introduction of the chlorophenyl, cyclohexylphenyl, and fluorophenyl groups. Common reagents used in these reactions include thionyl chloride, cyclohexylamine, and fluorobenzene. The reaction conditions often require controlled temperatures and the use of catalysts to ensure the desired product is obtained with high purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors. The process is optimized to maximize yield and minimize waste. Key steps include the preparation of intermediates, purification through crystallization or chromatography, and final product isolation. Quality control measures are implemented to ensure consistency and compliance with regulatory standards.
Chemical Reactions Analysis
Types of Reactions
(2Z)-3-[(4-CHLOROPHENYL)METHYL]-4-(4-CYCLOHEXYLPHENYL)-N-(4-FLUOROPHENYL)-2,3-DIHYDRO-1,3-THIAZOL-2-IMINE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reagents such as lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chlorophenyl and fluorophenyl groups.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents.
Reduction: Lithium aluminum hydride, sodium borohydride; usually performed in anhydrous conditions.
Substitution: Nucleophiles like amines or thiols; reactions often require a base and are conducted at elevated temperatures.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols.
Scientific Research Applications
(2Z)-3-[(4-CHLOROPHENYL)METHYL]-4-(4-CYCLOHEXYLPHENYL)-N-(4-FLUOROPHENYL)-2,3-DIHYDRO-1,3-THIAZOL-2-IMINE has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects and as a lead compound in drug development.
Industry: Utilized in the development of new materials and as a catalyst in various chemical processes.
Mechanism of Action
The mechanism of action of (2Z)-3-[(4-CHLOROPHENYL)METHYL]-4-(4-CYCLOHEXYLPHENYL)-N-(4-FLUOROPHENYL)-2,3-DIHYDRO-1,3-THIAZOL-2-IMINE involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and triggering a cascade of biochemical events. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
Chlorophenylthiazoles: Compounds with similar structures but different substituents on the phenyl rings.
Cyclohexylphenylthiazoles: Variants with different functional groups on the cyclohexyl or phenyl rings.
Fluorophenylthiazoles: Compounds with fluorine atoms in different positions or additional substituents.
Uniqueness
(2Z)-3-[(4-CHLOROPHENYL)METHYL]-4-(4-CYCLOHEXYLPHENYL)-N-(4-FLUOROPHENYL)-2,3-DIHYDRO-1,3-THIAZOL-2-IMINE stands out due to its specific combination of substituents, which confer unique chemical and biological properties. Its distinct structure allows for targeted interactions in various applications, making it a valuable compound in research and industry.
Properties
Molecular Formula |
C28H26ClFN2S |
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Molecular Weight |
477.0 g/mol |
IUPAC Name |
3-[(4-chlorophenyl)methyl]-4-(4-cyclohexylphenyl)-N-(4-fluorophenyl)-1,3-thiazol-2-imine |
InChI |
InChI=1S/C28H26ClFN2S/c29-24-12-6-20(7-13-24)18-32-27(19-33-28(32)31-26-16-14-25(30)15-17-26)23-10-8-22(9-11-23)21-4-2-1-3-5-21/h6-17,19,21H,1-5,18H2 |
InChI Key |
RCGMJTLQRANXGQ-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC(CC1)C2=CC=C(C=C2)C3=CSC(=NC4=CC=C(C=C4)F)N3CC5=CC=C(C=C5)Cl |
Origin of Product |
United States |
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